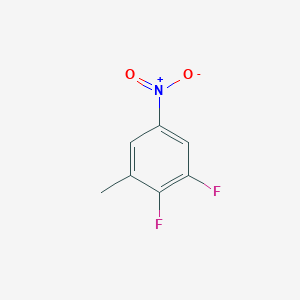

1,2-Difluoro-3-methyl-5-nitrobenzene

Descripción

1,2-Difluoro-3-methyl-5-nitrobenzene (CAS 468718-05-0, molecular formula C₇H₅F₂NO₂) is a fluorinated nitroaromatic compound characterized by two fluorine atoms at the 1- and 2-positions, a methyl group at the 3-position, and a nitro group at the 5-position . It has a purity of 98% and is typically supplied in quantities of 1g, 100mg, or 250mg for research and development purposes. The compound’s reactivity is influenced by the electron-withdrawing nitro group and fluorine substituents, making it a precursor in pharmaceutical and agrochemical synthesis. For example, nitroaromatic compounds like this are often reduced to diamines (e.g., 5-fluorobenzene-1,2-diamine derivatives) using reagents such as SnCl₂·2H₂O under reflux conditions .

Structure

2D Structure

Propiedades

IUPAC Name |

1,2-difluoro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVGBSMTNMEQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Nitration of 1,2-Difluoro-3-methylbenzene

Method Overview:

The most straightforward synthetic route to 1,2-difluoro-3-methyl-5-nitrobenzene involves the nitration of 1,2-difluoro-3-methylbenzene. This process introduces the nitro group selectively at the 5-position relative to the methyl substituent.

- Reagents: Mixed acid system consisting of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

- Temperature: Controlled low temperatures, typically below 40 °C to avoid over-nitration and side reactions

- Reaction time: Several hours with slow addition of nitrating mixture to maintain temperature control

- Workup: Quenching in ice, extraction of organic phase, washing to neutrality, and purification by fractional distillation or crystallization

- Continuous flow reactors are employed to maintain consistent reaction parameters, enhancing yield and purity.

- Optimization focuses on acid concentration, temperature control, and residence time to maximize selectivity and minimize by-products.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Nitrating agent | HNO₃/H₂SO₄ mixture | Ratio adjusted to maintain acidity |

| Temperature | 0–40 °C | Lower temperatures favor selectivity |

| Reaction time | 2–6 hours | Slow addition critical |

| Yield | High (typically >70%) | Dependent on precise control |

This method is favored for its simplicity and directness, making it the primary choice for laboratory and industrial synthesis.

Multi-Step Halogenation and Nitration Route via Fluorinated Intermediates

Background:

More complex synthetic pathways involve the preparation of fluorinated nitrobenzene derivatives through sequential halogenation, fluorination, and nitration steps. This approach is particularly useful when starting from chlorinated precursors or when specific substitution patterns are required.

- Chlorination of difluoronitrobenzene derivatives to form intermediates such as 5-chloro-2,4-difluoronitrobenzene

- Nitration of chlorinated difluorobenzenes to yield nitro derivatives with precise substitution

- Catalytic hydrogenation and reductive dechlorination to adjust substitution patterns while preserving fluorine atoms

- Catalysts: Palladium on active charcoal is commonly used for hydrogenation steps

- Reducing agents: Hydrogen gas under pressure (0.1–50 bar), or alternative hydrogen donors such as hydrazine hydrate or alcohols

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic fluorination reactions

- Bases: Inorganic bases (e.g., sodium hydroxide) or organic amines (e.g., triethylamine) to neutralize acid by-products and promote reaction progress

Typical Reaction Sequence and Conditions:

| Stage | Conditions/Details |

|---|---|

| Halogen exchange (chlorine to fluorine) | Alkali metal fluoride (KF, CsF) in polar aprotic solvent, ~100 °C |

| Nitration | Mixed acid (HNO₃/H₂SO₄/oleum), temperature 30–45 °C |

| Catalytic reduction | Pd/C catalyst, hydrogen atmosphere, 70–150 °C, 0.1–50 bar H₂ pressure |

| Workup | Steam distillation, fractional distillation, crystallization |

This approach allows fine-tuning of substitution patterns and is scalable for industrial synthesis, though it involves more steps and careful control of reaction conditions to preserve fluorine substituents and achieve high selectivity.

Fluorination of Nitro-Methylbenzene Precursors

An alternative method involves the direct fluorination of nitro-methylbenzene compounds at the 1,2-positions. This can be achieved via nucleophilic aromatic substitution using alkali metal fluorides in polar aprotic solvents, often with phase transfer catalysts to enhance reactivity.

- Alkali metal fluorides such as potassium fluoride or cesium fluoride are used as fluorinating agents.

- Solvents like DMF or N-methylpyrrolidone facilitate the substitution of chlorine or other leaving groups by fluorine.

- Phase transfer catalysts (e.g., tetraalkylammonium salts) improve reaction rates and yields.

- Reaction temperatures are typically around 100 °C.

- This method requires precursor molecules with suitable leaving groups (e.g., chlorides) positioned ortho to the methyl and nitro substituents.

This method is less common for this compound but is valuable for related fluorinated aromatic compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Nitration | 1,2-Difluoro-3-methylbenzene | HNO₃/H₂SO₄, low temperature (0–40 °C) | Simple, direct, high yield | Requires careful temperature control |

| Multi-Step Halogenation & Nitration | Chlorinated difluorobenzenes | Chlorination, fluorination (KF), nitration, Pd-catalyzed reduction | High selectivity, industrial scale | Multi-step, complex control |

| Fluorination of Nitro-Methylbenzene | Nitro-methylbenzene derivatives with leaving groups | Alkali metal fluoride, polar aprotic solvents, phase transfer catalysts | Useful for tailored substitution | Requires suitable precursors |

Detailed Research Findings and Notes

- The nitration of 1,2-difluoro-3-methylbenzene proceeds regioselectively due to the directing effects of fluorine and methyl groups, favoring substitution at the 5-position.

- Industrial processes optimize acid concentrations and employ continuous flow reactors to maintain consistent temperature and mixing, improving yield and purity.

- The multi-step halogenation-fluorination-nitration route benefits from the use of palladium catalysts supported on active charcoal, which can be reused after steam purification, enhancing cost-effectiveness.

- Reduction steps require precise temperature control (70–150 °C) to prevent fluoride elimination and ensure complete conversion of nitro to amino groups or other intermediates.

- Phase transfer catalysts and polar aprotic solvents are critical in nucleophilic fluorination steps to achieve high substitution efficiency.

- Purification after synthesis typically involves steam distillation and fractional distillation, sometimes followed by crystallization to isolate pure this compound.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Difluoro-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Amino Derivatives: Formed by the reduction of the nitro group.

Carboxylic Acids: Formed by the oxidation of the methyl group.

Aplicaciones Científicas De Investigación

1,2-Difluoro-3-methyl-5-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1,2-difluoro-3-methyl-5-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its reactivity by altering the electronic properties of the benzene ring .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances the electron-withdrawing effect of the nitro group, accelerating reduction reactions (e.g., SnCl₂-mediated diamine synthesis) compared to chlorine-substituted analogs like 1,5-Dichloro-3-methoxy-2-nitrobenzene .

- Nitrile and Sulfonyl Groups : Compounds such as 3,4-Difluoro-5-nitrobenzonitrile and 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene exhibit altered solubility and stability due to polar functional groups, broadening their utility in specialty polymers and pharmaceuticals .

Positional Isomerism :

- The position of substituents significantly impacts steric and electronic effects. For example, the 1,2-difluoro configuration in the target compound allows for planar molecular geometry, whereas bulkier groups like trifluoromethyl (in CAS 657-02-3) introduce steric hindrance, slowing reaction kinetics .

Applications :

Actividad Biológica

Overview

1,2-Difluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula . It features a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

- Molecular Weight : 173.12 g/mol

- Physical State : White crystalline solid

- Solubility : Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that can modify cellular components and influence various biological pathways. The presence of fluorine atoms enhances the compound's stability and reactivity by altering the electronic properties of the benzene ring.

Table 1: Biological Activities of this compound

| Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of enzyme activity | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Metabolic Pathway Interference | Disruption of metabolic processes |

Case Studies

-

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism involved interference with bacterial cell wall synthesis and function. -

Enzyme Inhibition

Research indicated that this compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit diacylglycerol acyltransferase (DGAT), which is crucial for lipid metabolism. This inhibition could have implications for obesity and metabolic syndrome treatments . -

Cytotoxicity in Cancer Cells

In vitro studies revealed that this compound induced apoptosis in several cancer cell lines. The compound triggered reactive oxygen species (ROS) production, leading to oxidative stress and cell death.

Table 2: Comparison with Similar Compounds

| Compound | Fluorine Substitution | Biological Activity |

|---|---|---|

| 1,3-Difluoro-2-methyl-5-nitrobenzene | Different positions | Moderate enzyme inhibition |

| 1,4-Difluoro-2-methyl-5-nitrobenzene | Different positions | Low cytotoxicity |

| 1,2-Difluoro-3-methoxy-5-nitrobenzene | Methoxy instead of methyl | Enhanced solubility but reduced activity |

Q & A

Q. How does this compound serve as a precursor for optoelectronic materials?

- Methodological Answer : The electron-withdrawing nitro and fluorine groups enhance charge transport in conjugated polymers. For example, Suzuki coupling with thiophene derivatives creates low-bandgap semiconductors. Optimize monomer purity via recrystallization (ethanol/water) to minimize trap states in thin films .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.